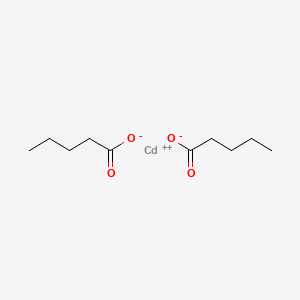
Cadmium divalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium divalerate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with valeric acid. The reaction typically involves heating the cadmium compound with an excess of valeric acid to ensure complete reaction. The general reaction is as follows: [ \text{CdO} + 2 \text{C}_5\text{H}_9\text{COOH} \rightarrow \text{Cd(C}_5\text{H}_9\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the product through recrystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Cadmium divalerate can undergo various chemical reactions, including:
Oxidation: Cadmium in this compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under certain conditions to yield cadmium metal.
Substitution: Valerate anions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Halide salts or other anionic compounds in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: Various cadmium salts depending on the substituting anion.
Scientific Research Applications
Cadmium divalerate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds.
Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of cadmium-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of cadmium divalerate involves its interaction with biological molecules, leading to various biochemical effects. Cadmium ions can bind to proteins and enzymes, disrupting their function. This binding can lead to oxidative stress, interference with cellular signaling pathways, and induction of apoptosis. The primary molecular targets include metallothioneins, which sequester cadmium ions, and various enzymes involved in cellular metabolism.
Comparison with Similar Compounds
- Cadmium acetate (Cd(C2H3O2)2)
- Cadmium chloride (CdCl2)
- Cadmium sulfate (CdSO4)
Comparison: Cadmium divalerate is unique due to its valerate anions, which impart specific chemical properties and reactivity. Compared to cadmium acetate, chloride, and sulfate, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
56982-42-4 |
|---|---|
Molecular Formula |
C10H18CdO4 |
Molecular Weight |
314.66 g/mol |
IUPAC Name |
cadmium(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Cd/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
NBOUNNCSMFFVLV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


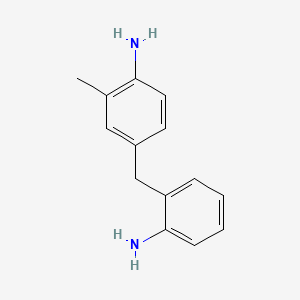
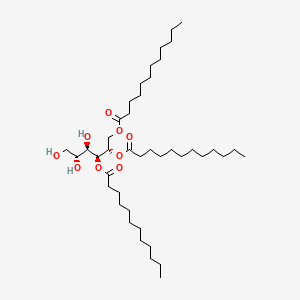
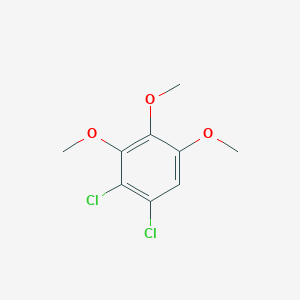
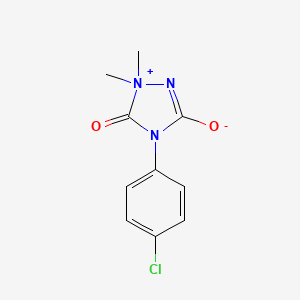

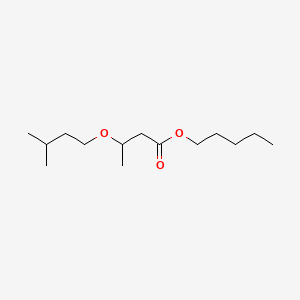
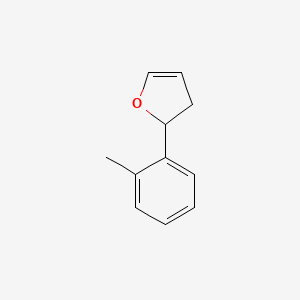
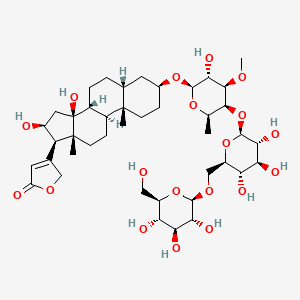

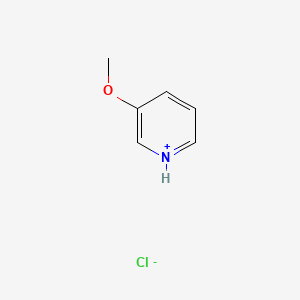
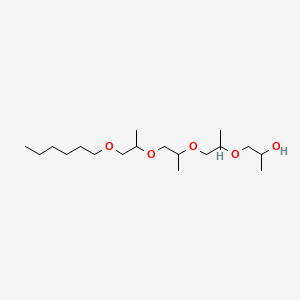

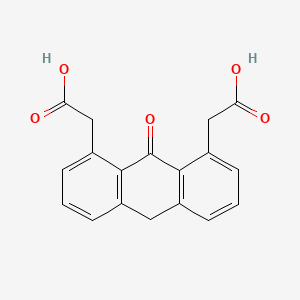
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
